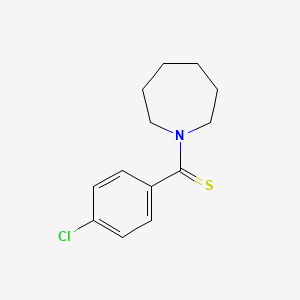

Azepan-1-yl(4-chlorophenyl)methanethione

Beschreibung

Azepan-1-yl(4-chlorophenyl)methanethione is a sulfur-containing organic compound characterized by a seven-membered azepane ring linked to a 4-chlorophenyl group via a thiocarbonyl (C=S) bridge. Its molecular formula is C₁₃H₁₅ClN₂S, with a molar mass of 282.8 g/mol.

Eigenschaften

Molekularformel |

C13H16ClNS |

|---|---|

Molekulargewicht |

253.79 g/mol |

IUPAC-Name |

azepan-1-yl-(4-chlorophenyl)methanethione |

InChI |

InChI=1S/C13H16ClNS/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

InChI-Schlüssel |

DEVPEOPUYDLOEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)C(=S)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-azepanyl(4-chlorophenyl)methanethione typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the 4-Chlorophenyl Group:

Introduction of the Methanethione Group: The final step involves the addition of the methanethione group to the compound, which can be achieved through thiolation reactions.

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Azepanyl(4-chlorophenyl)methanethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the methanethione group to a methyl group, altering the compound’s properties.

Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Azepanyl(4-chlorophenyl)methanethione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-azepanyl(4-chlorophenyl)methanethione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds, reported in , share core structural features with Azepan-1-yl(4-chlorophenyl)methanethione but differ in heterocyclic substituents or aryl modifications:

| Compound Name | Heterocyclic Group | Aryl Substituent | Physical State | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)-1,3-dihydro-2H-isoindol-2-ylmethanethione (8e) | Piperidine | 4-Chlorophenyl | Pale yellow solid | 161–163 | 1335 (C=S), 1089 (C-N) |

| 1-(4-Chlorophenyl)-1,3-dihydro-2H-isoindol-2-ylmethanethione (8f) | Morpholine | 4-Chlorophenyl | White solid | 145–147 | 1335 (C=S), 1108 (C-O-C) |

| 1-(4-Methoxyphenyl)-1,3-dihydro-2H-isoindol-2-ylmethanethione (8g) | Pyrrolidine | 4-Methoxyphenyl | Colorless viscous oil | N/A | 1344 (C=S), 1172 (C-OCH₃) |

Key Observations :

- Heterocyclic Influence : The azepane group in the target compound introduces a larger ring size compared to piperidine (6-membered) or morpholine (6-membered with oxygen). This may enhance lipophilicity and alter binding affinity in biological systems.

- Thermal Stability : Higher melting points in 8e and 8f suggest greater crystallinity compared to the target compound, which may lack rigid isoindole scaffolding.

Electronic and Spectroscopic Comparisons

- IR Spectroscopy : The C=S stretching frequency (~1335 cm⁻¹) is consistent across all analogs, confirming the thiocarbonyl group’s presence. Differences in ancillary peaks (e.g., 1108 cm⁻¹ for morpholine’s ether group) aid in structural differentiation .

- NMR Data : Protons adjacent to the thiocarbonyl group in isoindole-based analogs (e.g., 8e, 8f) resonate downfield (δ 7.2–7.8 ppm), whereas azepane’s aliphatic protons would likely appear upfield (δ 1.5–3.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.